molecular formula C10H18O2 B13438665 2-Methylnon-3-yne-1,2-diol

2-Methylnon-3-yne-1,2-diol

Cat. No.: B13438665
M. Wt: 170.25 g/mol
InChI Key: CJCZXNHEEIBJFE-UHFFFAOYSA-N
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Description

2-Methylnon-3-yne-1,2-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms, and a methyl group attached to the second carbon atom. The structure of this compound can be represented as follows:

CH3-C≡C-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH 

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through various methods. One common approach involves the use of elimination reactions of dihalides. For example, the dehydrohalogenation of a vicinal dihalide or vinylic halide can be used to form the alkyne. This process typically involves the use of a strong base, such as sodium amide (NaNH2) in ammonia (NH3), to facilitate the elimination reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylnon-3-yne-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Methylnon-3-yne-1,2-diol has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylnon-3-yne-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The triple bond can undergo various chemical transformations, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

2-Methylnon-3-yne-1,2-diol can be compared with other similar compounds, such as:

    1-Butyne: A simple alkyne with a single carbon-carbon triple bond.

    2-Butyne: An internal alkyne with a triple bond between the second and third carbon atoms.

    1-Hexyne: A longer-chain alkyne with a terminal triple bond.

The uniqueness of this compound lies in its specific structure, which includes both hydroxyl groups and a methyl group, providing distinct chemical and biological properties .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylnon-3-yne-1,2-diol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3

InChI Key

CJCZXNHEEIBJFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C)(CO)O

Origin of Product

United States

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